molecular formula C6H6N4O B2465120 2-Azido-6-methoxypyridine CAS No. 129819-22-3

2-Azido-6-methoxypyridine

Cat. No.: B2465120
CAS No.: 129819-22-3
M. Wt: 150.141
InChI Key: OSGLTBCTHMSHIC-UHFFFAOYSA-N
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Description

2-Azido-6-methoxypyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a pyridine ring

Mechanism of Action

Mode of Action

. These reactions can lead to changes in the molecular structure and function of the targets they interact with.

Biochemical Pathways

, it is known that azides and pyridine derivatives can influence various biochemical pathways For instance, azides can interfere with the normal functioning of enzymes and other proteins, leading to changes in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the methoxy group with the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

    Reduction: 2-Amino-6-methoxypyridine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-6-methoxypyridine is unique due to the presence of both the azido and methoxy groups on the pyridine ring. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-azido-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4-2-3-5(8-6)9-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGLTBCTHMSHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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